molecular formula C21H16ClNO B14592069 [5-Chloro-2-(2-phenylaziridin-1-yl)phenyl](phenyl)methanone CAS No. 61577-88-6

[5-Chloro-2-(2-phenylaziridin-1-yl)phenyl](phenyl)methanone

Cat. No.: B14592069
CAS No.: 61577-88-6
M. Wt: 333.8 g/mol
InChI Key: GORZQWZGJRCBML-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone: is an organic compound that features a chloro-substituted phenyl ring and an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone typically involves the reaction of 5-chloro-2-iodobenzophenone with phenylaziridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxirane derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology: In biological research, it can be used to study the interactions of aziridine-containing compounds with biological molecules, providing insights into their potential as bioactive agents.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential anticancer or antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

  • 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone
  • 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone
  • 5-Chloro-2-(2-aminophenyl)phenylmethanone

Comparison:

  • 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone: This compound contains an imidazole ring instead of an aziridine ring, which may result in different reactivity and biological activity.
  • 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
  • 5-Chloro-2-(2-aminophenyl)phenylmethanone: The amino group introduces additional sites for hydrogen bonding and potential interactions with biological molecules.

Properties

CAS No.

61577-88-6

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

[5-chloro-2-(2-phenylaziridin-1-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C21H16ClNO/c22-17-11-12-19(23-14-20(23)15-7-3-1-4-8-15)18(13-17)21(24)16-9-5-2-6-10-16/h1-13,20H,14H2

InChI Key

GORZQWZGJRCBML-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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